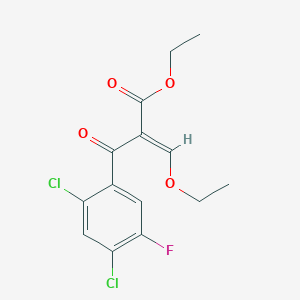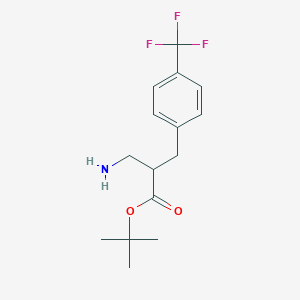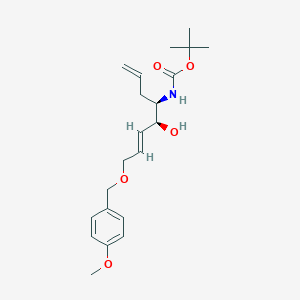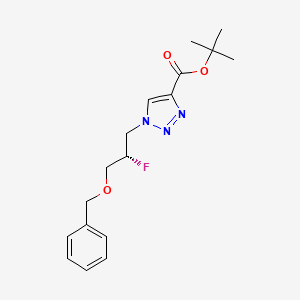
1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole is a compound that features a unique adamantane moiety attached to a pyrazole ring The adamantane structure is known for its rigidity and stability, which imparts significant chemical and physical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce a reactive group, such as a bromine or hydroxyl group.
Pyrazole Ring Formation: The functionalized adamantane is then reacted with appropriate precursors to form the pyrazole ring. This step often involves cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring interacts with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
1-(Adamantan-1-yl)pyrazole: Lacks the bromine and methyl groups, resulting in different reactivity and applications.
4-Bromo-5-methyl-1H-pyrazole: Lacks the adamantane moiety, leading to reduced stability and different biological activity.
Adamantane Derivatives: Compounds like amantadine and rimantadine share the adamantane structure but differ in their functional groups and applications.
Uniqueness: 1-(Adamantan-1-ylmethyl)-4-bromo-5-methyl-1H-pyrazole is unique due to its combination of the adamantane moiety with a brominated and methylated pyrazole ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H21BrN2 |
|---|---|
Peso molecular |
309.24 g/mol |
Nombre IUPAC |
1-(1-adamantylmethyl)-4-bromo-5-methylpyrazole |
InChI |
InChI=1S/C15H21BrN2/c1-10-14(16)8-17-18(10)9-15-5-11-2-12(6-15)4-13(3-11)7-15/h8,11-13H,2-7,9H2,1H3 |
Clave InChI |
PUAWFEXCUFIIIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11828703.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)



![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B11828729.png)

![(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B11828742.png)
